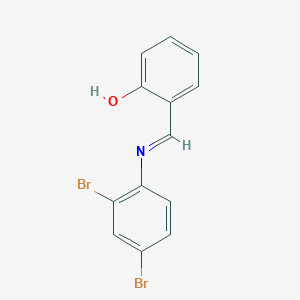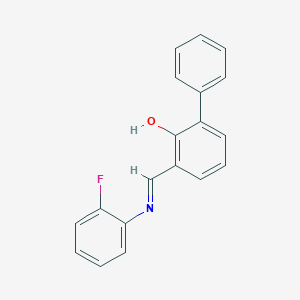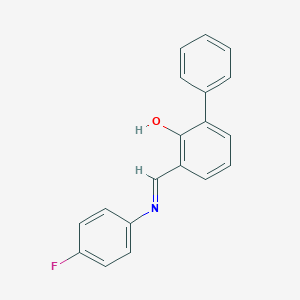
N-(Salicylidene)-2,4-dibromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Salicylidene)-2,4-dibromoaniline, also known as NBDPA, is an important and versatile reagent used in the synthesis of various organic compounds. It has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. NBDPA is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules.
科学研究应用
N-(Salicylidene)-2,4-dibromoaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. N-(Salicylidene)-2,4-dibromoaniline has also been used in the synthesis of organic semiconductors, and in the synthesis of organic light-emitting diodes (OLEDs). Additionally, N-(Salicylidene)-2,4-dibromoaniline has been used in the synthesis of organic photovoltaics, and in the synthesis of organic electrochemical transistors (OECTs).
作用机制
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules. The reaction of N-(Salicylidene)-2,4-dibromoaniline with other molecules is typically initiated by the nucleophilic addition of the electron-rich aromatic ring to a carbon-carbon double bond or a carbon-heteroatom double bond. This addition is followed by a series of proton-coupled electron-transfer (PCET) reactions, which result in the formation of a product molecule.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4-dibromoaniline has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, it has been shown to have antioxidant properties, and to possess the ability to scavenge free radicals. N-(Salicylidene)-2,4-dibromoaniline has also been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.
实验室实验的优点和局限性
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound and is therefore very useful in organic synthesis. It is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, N-(Salicylidene)-2,4-dibromoaniline is relatively stable and can be stored for extended periods of time. However, it is important to note that N-(Salicylidene)-2,4-dibromoaniline is highly toxic, and appropriate safety precautions should be taken when handling this compound.
未来方向
There are several potential future directions for the use of N-(Salicylidene)-2,4-dibromoaniline. It could be used in the synthesis of new pharmaceuticals, dyes, and other specialty chemicals. Additionally, it could be used in the synthesis of new polymers, organic semiconductors, OLEDs, organic photovoltaics, and OECTs. Furthermore, it could be used to develop new inhibitors of the enzyme 5-lipoxygenase, and to develop new anti-inflammatory, anti-allergic, and anti-cancer drugs. Finally, it could be used to develop new antioxidants and free radical scavengers.
合成方法
N-(Salicylidene)-2,4-dibromoaniline is synthesized by reacting aniline with salicylaldehyde and dibromoacetone in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate. The base used is typically potassium hydroxide or sodium hydroxide. The reaction is typically carried out at room temperature, and the reaction time can range from minutes to hours, depending on the temperature and the amount of reagents used. The product is a yellow solid that can be isolated by filtration or crystallization.
属性
IUPAC Name |
2-[(2,4-dibromophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERRKBMSWJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4-dibromoaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)





![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)